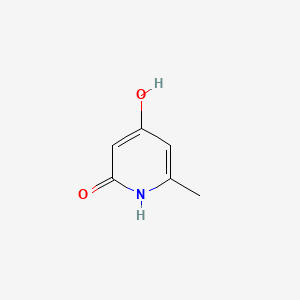

6-Methylpyridine-2,4-diol

Description

The exact mass of the compound 2,4-Dihydroxy-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGSLYHMRQRARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958594 | |

| Record name | 6-Methylpyridine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-51-7, 70254-45-4 | |

| Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2,4-pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylpyridine-2,4-diol CAS number 3749-51-7 properties

An In-Depth Technical Guide to 6-Methylpyridine-2,4-diol (CAS 3749-51-7)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Duality and Potential

This compound, registered under CAS Number 3749-51-7, is a heterocyclic compound that stands at a fascinating intersection of structural chemistry and applied science. While its name suggests a simple diol structure, the molecule predominantly exists in a more stable tautomeric form, 4-Hydroxy-6-methyl-2(1H)-pyridinone . This duality is central to its chemical behavior, influencing everything from its physical properties to its reactivity and biological activity.

This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer a cohesive understanding of its properties, synthesis, and applications. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile chemical building block. We will delve into the causality behind its observed characteristics, provide actionable experimental protocols, and explore its burgeoning role in modern drug discovery, particularly as a scaffold for potent G protein-coupled receptor (GPCR) agonists.

Chemical Identity and Physicochemical Landscape

Accurate identification is the foundation of sound research. The compound is known by several names and identifiers, a direct consequence of its prominent tautomeric nature.

| Identifier | Value | Source |

| Primary CAS Number | 3749-51-7 | ECHA, PubChem[1] |

| Alternate CAS Number | 70254-45-4 | Smolecule, Benchchem[2][3] |

| IUPAC Name | 4-hydroxy-6-methyl-1H-pyridin-2-one | PubChem[1] |

| Molecular Formula | C₆H₇NO₂ | PubChem[1] |

| Molecular Weight | 125.13 g/mol | PubChem[1] |

| Common Synonyms | 2,4-Dihydroxy-6-methylpyridine, 4-Hydroxy-6-methyl-2-pyridone | PubChem[1] |

| InChI Key | WKGSLYHMRQRV-UHFFFAOYSA-N | PubChem[1] |

The physicochemical properties of this molecule are largely dictated by its ability to form strong intermolecular hydrogen bonds, a characteristic conferred by the hydroxyl (-OH) and N-H groups in its pyridone form.

| Property | Value | Interpretation & Experimental Context | Source |

| Melting Point | 324-330 °C (with decomposition) | The very high melting point is direct evidence of a stable crystal lattice maintained by an extensive hydrogen-bonding network.[2] This suggests significant thermal stability in the solid state but also implies that reactions in the melt phase are not feasible. | Smolecule[2] |

| Solubility | Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether; slight solubility in DMSO and methanol requires heating. | The amphiphilic nature is key.[2] Hydrophilic character from H-bond donors/acceptors allows aqueous solubility. Enhanced solubility in alkali is due to deprotonation of the acidic 4-hydroxy group, forming a highly soluble pyridinate salt. This is a crucial consideration for designing aqueous reaction conditions or acid-base extractions for purification. | Smolecule[2] |

| LogP (Octanol/Water) | -0.23 (Predicted) | This negative value confirms the compound's hydrophilic nature, indicating a slight preference for the aqueous phase over an immiscible organic phase like octanol.[2] This property is important for predicting its behavior in biological systems and for designing purification protocols. | Smolecule[2] |

| pKa (Predicted) | 4.50 ± 1.00 (Acidic) | The 4-hydroxy group is weakly acidic, consistent with its enolic character.[2] At physiological pH (~7.4), a significant portion of the molecule will be in its deprotonated, anionic form, which has major implications for drug design and biological activity. | Smolecule[2] |

The Core Concept: Tautomerism

Understanding this compound is impossible without appreciating its tautomerism. Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies heavily in favor of the keto-enol (pyridone) form over the di-enol (diol) form. This preference is a classic example of the stability conferred by the formation of an amide-like linkage within the aromatic ring.

The equilibrium is influenced by the solvent environment; polar, protic solvents can stabilize both forms by hydrogen bonding, but the inherent stability of the pyridone generally dominates.[4][5]

Caption: Tautomeric equilibrium heavily favors the pyridone form.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis confirms the predominance of the 4-hydroxy-6-methyl-2-pyridinone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data clearly supports the pyridone structure. The presence of only two aromatic protons and a single methyl group is characteristic.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |

| (DMSO-d₆) | ~10.99 | Singlet (broad) | NH -1 | The broad signal is typical of an exchangeable proton on a nitrogen atom. |

| ~10.40 | Singlet (broad) | OH -4 | This exchangeable proton corresponds to the acidic hydroxyl group. | |

| ~5.59 | Singlet | CH -3 | This vinyl proton is in an electron-rich region of the ring. | |

| ~5.34 | Singlet | CH -5 | This vinyl proton is adjacent to the methyl-substituted carbon. | |

| ~2.07 | Singlet | CH ₃-6 | A sharp singlet confirms the three equivalent protons of the methyl group. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Causality |

| (DMSO-d₆) | ~167.6 | C =O (C-2) | The downfield shift is characteristic of a carbonyl carbon in an amide-like environment. |

| ~164.8 | C -OH (C-4) | This carbon is deshielded due to the attached electronegative oxygen. | |

| ~145.9 | C -CH₃ (C-6) | A quaternary carbon in the aromatic ring. | |

| ~98.2 | C H (C-3) | An sp² hybridized carbon in the ring. | |

| ~95.7 | C H (C-5) | An sp² hybridized carbon in the ring. | |

| ~18.5 | C H₃ | The upfield shift is typical for an aliphatic methyl carbon. | |

| Note: NMR data is derived from a representative spectrum reported for the title compound.[6] Shifts may vary slightly based on solvent and concentration. |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present, again confirming the pyridone tautomer.

| Key IR Absorption Bands (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 2000 (broad) | O-H and N-H Stretch | Hydroxyl and Amide | The very broad nature of this band is indicative of extensive intermolecular hydrogen bonding in the solid state, consistent with the high melting point.[7] |

| ~1645 | C=O Stretch | Amide-like Carbonyl | A strong absorption in this region is a definitive marker for the carbonyl group of the 2-pyridone ring.[6][7] |

| ~1618, 1561 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the heterocyclic ring.[7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum shows a prominent molecular ion peak at an m/z of 125, corresponding to the molecular formula C₆H₇NO₂.[6]

-

Fragmentation: While detailed fragmentation studies are limited, common fragmentation pathways for pyridones involve the loss of CO (m/z 97) and subsequent ring rearrangements. The stability of the aromatic ring often results in the molecular ion being a significant peak (the base peak in some cases).[6][8]

Synthesis and Manufacturing Workflow

A reliable and scalable synthesis is critical for the utilization of any chemical intermediate. A common and effective laboratory-scale synthesis starts from the readily available commercial starting material, dehydroacetic acid.[9] The process involves a two-step sequence: acid-catalyzed ring opening and rearrangement, followed by ammonolysis to form the pyridone ring.

Caption: Synthetic workflow from dehydroacetic acid.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for efficiency and purity. The initial high-temperature acid treatment rapidly converts dehydroacetic acid to the pyranone intermediate. The subsequent ammonolysis is a nucleophilic ring-opening/ring-closing cascade that thermodynamically favors the formation of the stable pyridone ring system.

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Intermediate) [9]

-

Reaction Setup: In a 25 mL round-bottom flask, place dehydroacetic acid (1.0 mmol, 168.15 mg).

-

Acid Addition: Carefully add a 92% aqueous solution of sulfuric acid (5.0 mmol).

-

Heating: Heat the mixture to 130 °C for 10 minutes. The reaction is rapid and should be monitored.

-

Quenching & Isolation: While the mixture is still warm, carefully pour it into a beaker containing approximately 50 g of chopped ice. A white precipitate will form immediately.

-

Filtration: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove residual acid.

-

Drying: Dry the solid under vacuum to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.

-

Expected Yield: 86%

-

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Final Product) [9]

-

Reaction Setup: In a 25 mL flask equipped with a magnetic stir bar, add the 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol, 126.11 mg) from the previous step.

-

Ammonolysis: Under constant stirring, add a 28% aqueous solution of ammonium hydroxide (5.0 mmol).

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the pyridone product often precipitates directly from the reaction mixture. If not, the volume can be reduced under reduced pressure to induce precipitation.

-

Filtration & Washing: Filter the solid product, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to aid in drying.

-

Drying: Dry the final product under vacuum.

-

Expected Yield: 80%

-

Self-Validation: The final product should be a white to off-white solid with a melting point >320 °C. Its identity and purity should be confirmed by NMR and IR spectroscopy, matching the data provided in Section 3.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-hydroxy-6-methyl-2-pyridinone is governed by the electronic nature of the ring and the presence of its key functional groups. The ring possesses both electron-rich and electron-deficient centers, allowing for selective functionalization.[10]

Caption: Key reactivity sites on the pyridone ring.

-

Reactions at C3 (Knoevenagel-type Condensation): The C3 position is electron-rich and analogous to the α-carbon of a β-dicarbonyl compound. It readily undergoes condensation reactions with aldehydes under basic conditions (e.g., piperidine catalysis) to form bis(pyridyl)methanes.[9] This is a powerful method for building more complex molecular architectures from the pyridone scaffold.

-

Reactions at the 4-OH Group: The hydroxyl group is nucleophilic and can be functionalized via O-alkylation or O-acylation under appropriate conditions. However, its acidity also means it can direct reactions; for example, in some metal-catalyzed C-H functionalizations, it can act as a directing group.

-

Electrophilic Substitution: While the ring is generally electron-rich, harsh conditions are often needed for classic electrophilic aromatic substitution (e.g., nitration). The reaction site is influenced by the directing effects of the existing substituents.

Applications in Drug Discovery: The GPR84 Agonist Story

While useful as a general synthetic intermediate, the most exciting recent application for this scaffold is in the development of agonists for the G protein-coupled receptor 84 (GPR84).[11] GPR84 is an inflammatory receptor primarily expressed on immune cells, and it is implicated in diseases such as Alzheimer's, fibrosis, and cancer.[11][12]

The 4-hydroxy-6-alkyl-2-pyridinone core serves as an ideal "head group" that mimics the carboxylic acid of endogenous medium-chain fatty acid ligands. By attaching a lipophilic alkyl "tail" to the C6 position, researchers have created some of the most potent GPR84 agonists reported to date, with EC₅₀ values in the picomolar range.[7][11]

Caption: Role as a GPR84 agonist in inhibiting cAMP production.

The discovery of these potent agonists provides invaluable chemical tools for the scientific community to probe the pharmacology of GPR84 and explore its therapeutic potential. The structure-activity relationship (SAR) studies show that the 4-hydroxy-2-pyridinone moiety is critical for high-potency binding.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

- 1. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 70254-45-4 [smolecule.com]

- 3. This compound | 70254-45-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 11. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methyl-2-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

4-Hydroxy-6-methyl-2-pyridinone possesses the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . The structural formula is presented below:

The molecule features a pyridinone ring substituted with a methyl group at the 6-position and a hydroxyl group at the 4-position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Crystal Structure and Hydrogen Bonding

The solid-state structure of 4-hydroxy-6-methyl-2-pyridinone has been elucidated by X-ray crystallography. The compound crystallizes in a monoclinic system.[2] In the crystalline lattice, molecules are interconnected through a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and O—H⋯O interactions are observed, creating a zigzag array of molecules.[2] This extensive hydrogen bonding network is a key factor influencing the compound's melting point and solubility characteristics.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | |

| Molecular Weight | 125.13 g/mol | |

| Melting Point | 273–275 °C | [2] |

| pKa | Not experimentally determined. A predicted pKa for the related 4-hydroxy-6-methyl-3-nitro-2-pyridone is 4.50±1.00. | [3] |

| Aqueous Solubility | Not experimentally determined. Expected to have limited solubility in water due to its crystalline nature and hydrogen bonding capabilities. | |

| Solubility in Organic Solvents | Soluble in N,N-dimethylformamide (DMF), though may give a faint turbidity. | [3] |

Tautomerism

Pyridinone compounds, including 4-hydroxy-6-methyl-2-pyridinone, can exist in tautomeric forms. The equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is a critical aspect of their chemistry.

Caption: Tautomeric equilibrium of 4-hydroxy-6-methyl-2-pyridinone.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For the parent 2-pyridone, the pyridone form is favored in polar solvents and the solid state, while the hydroxypyridine form can be more prevalent in the gas phase.[4] While specific experimental data on the tautomeric equilibrium of 4-hydroxy-6-methyl-2-pyridinone is scarce, it is expected that the pyridinone form is the major tautomer in most conditions, particularly in the solid state, as evidenced by its crystal structure.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum in CDCl₃ shows the following key chemical shifts (δ) in ppm: 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), and 2.07 (s, 3H, CH₃-C-6).[5]

¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ displays signals at δ (ppm): 167.6, 164.8, 145.9, 98.2, 95.7, and 18.5.[5] These shifts correspond to the carbon atoms of the pyridinone ring and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxy-6-methyl-2-pyridinone exhibits characteristic absorption bands corresponding to its functional groups. Key reported vibrational frequencies (in cm⁻¹) include: 3296 (N-H stretch), 3094 (O-H stretch), 2891 (C-H stretch), and 1640 (C=O stretch).[5] The position of the carbonyl stretch is indicative of the pyridinone ring system.

UV-Vis Spectroscopy

Mass Spectrometry

The mass spectrum of 4-hydroxy-6-methyl-2-pyridinone shows a molecular ion peak ([M]⁺) at an m/z of 125, which corresponds to its molecular weight.[5] A significant fragment is also observed at m/z 97.[5]

Experimental Protocols

Synthesis of 4-Hydroxy-6-methyl-2-pyridinone

A common synthetic route to 4-hydroxy-6-methyl-2-pyridinone involves the hydrolysis of a suitable precursor. One reported method is the acid-catalyzed hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[2]

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol).

-

Add 350 ml of 1 N hydrochloric acid to the flask.

-

Heat the mixture to reflux and stir for 72 hours.

-

During the reaction, 4-hydroxy-6-methyl-2-pyridinone will precipitate as a white solid.

-

After the reaction is complete, cool the mixture and collect the solid product by filtration.

-

Wash the solid with cold water and dry to obtain the final product.

Caption: Workflow for the synthesis of 4-hydroxy-6-methyl-2-pyridinone.

Determination of Physicochemical Properties (General Methodologies)

While specific experimental data for pKa and solubility of 4-hydroxy-6-methyl-2-pyridinone are not available, the following are standard protocols for their determination.

Potentiometric titration is a standard method for determining the pKa of a compound. The process involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Step-by-Step Protocol:

-

Prepare a solution of 4-hydroxy-6-methyl-2-pyridinone of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the midpoint of the buffer region or by analyzing the first or second derivative of the titration curve to find the inflection point.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Step-by-Step Protocol:

-

Add an excess amount of solid 4-hydroxy-6-methyl-2-pyridinone to a known volume of the desired solvent (e.g., purified water, buffer solutions of different pH) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

4-Hydroxy-6-methyl-2-pyridinone is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties based on available literature. While fundamental data such as its melting point, crystal structure, and spectroscopic characteristics are well-documented, there is a clear need for experimental determination of its pKa and aqueous solubility to further facilitate its application in drug discovery and development. The provided protocols offer a roadmap for researchers to obtain this critical information.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to 6-Methylpyridine-2,4-diol: Properties, Synthesis, and Applications in Modern Research

This guide provides a comprehensive technical overview of 6-Methylpyridine-2,4-diol, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental characteristics, synthesis protocols, and its expanding role as a versatile building block in various scientific fields. We will explore not just the "what" but the "why," grounding key concepts in established chemical principles and citing authoritative data to ensure scientific integrity.

Core Identity and Physicochemical Landscape

This compound, also known by its tautomeric name 4-hydroxy-6-methyl-2(1H)-pyridinone, is a substituted pyridine derivative.[1][2] Its significance in organic and medicinal chemistry stems from its versatile reactivity and its presence as a core scaffold in biologically active molecules.[3] The molecular formula is C₆H₇NO₂, and its molecular weight is 125.13 g/mol .[2][4][5][6]

The compound's physical and chemical behavior is largely dictated by the interplay between its hydrophilic hydroxyl groups and the aromatic pyridine ring. This dual nature influences its solubility and its interactions with biological targets.[1]

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [1][2][4][6] |

| Molecular Weight | 125.13 g/mol | [1][2][4][5] |

| IUPAC Name | 4-hydroxy-6-methyl-1H-pyridin-2-one | [1][2] |

| CAS Number | 70254-45-4, 3749-51-7 (tautomer) | [1][2][5][6] |

| Melting Point | 324-330°C | [1] |

| logP | -0.1 to -0.3 | [1][2][4] |

| Solubility | Good solubility in water, hot ethanol, and alkali solutions. Slightly soluble in ether. | [1][7] |

The Critical Role of Tautomerism

A defining feature of this compound is its existence in multiple tautomeric forms.[3] The equilibrium between the diol form and the more stable keto-enol (4-hydroxy-6-methyl-2-pyridone) form is a crucial consideration for any researcher.[1] This phenomenon governs the molecule's reactivity, its hydrogen bonding capabilities, and its potential interactions with enzyme active sites. The pyridone tautomer is often predominant and is critical to its biological and chemical behavior. The equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[1]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a well-explored area, providing a foundation for creating more complex molecules. One of the fundamental methods involves the condensation of readily available starting materials.

Synthesis Pathway: Condensation of Ethyl Acetoacetate and Urea

A classical and illustrative synthesis involves the base-catalyzed condensation reaction between ethyl acetoacetate and urea.[1] This approach is favored for its use of inexpensive precursors and its relatively straightforward mechanism. The causality behind this choice lies in the inherent reactivity of the reagents: the acidic α-protons of ethyl acetoacetate and the nucleophilic nature of urea, which facilitate cyclization into the desired pyridone ring structure.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the final product.

Objective: To synthesize this compound via base-catalyzed condensation.

Materials:

-

Ethyl acetoacetate

-

Urea

-

Sodium metal

-

Anhydrous Methanol

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Fume hood

Procedure:

-

Preparation of Sodium Methoxide (Base Catalyst): In a fume hood, carefully add small, freshly cut pieces of sodium metal to a flask containing anhydrous methanol under stirring. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue until all sodium has reacted. Causality: Sodium methoxide is a strong base required to deprotonate the ethyl acetoacetate, initiating the condensation.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add urea and stir until dissolved. Subsequently, add ethyl acetoacetate dropwise to the solution.

-

Condensation: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization reaction to proceed to completion.

-

Workup and Precipitation: After cooling to room temperature, slowly add concentrated hydrochloric acid to neutralize the mixture to an acidic pH. The product will precipitate out of the solution. Causality: The product is less soluble in acidic aqueous media, allowing for its isolation by precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure crystals. Causality: Recrystallization exploits differences in solubility between the product and impurities at different temperatures, resulting in a highly purified compound.

-

Validation: Dry the purified crystals and determine the melting point. A sharp melting point within the literature range (324-330°C) indicates high purity.[1] Further confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a versatile precursor for a wide range of more complex molecules.[3]

-

Pharmaceuticals: The pyridone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for various therapeutic applications. A notable example is the design of potent and selective agonists for G protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases.[8] In this context, the pyridinediol core serves as a bioisostere for a dihydroxypyrimidine hit compound, demonstrating how subtle structural modifications can dramatically enhance potency.[8] Its structure is also key in developing agents for neurological disorders and improving the bioavailability of other drugs.[9]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of novel herbicides and fungicides.[1][9] The reactivity of the hydroxyl groups allows for the introduction of various functional groups to fine-tune the biological activity and selectivity of the final agrochemical product.

-

Dyes and Pigments: The chromophoric properties of the pyridone ring make it a useful building block in the synthesis of certain classes of dyes.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Hazard Identification:

| Hazard Class | Statement | GHS Classification | Source(s) |

|---|---|---|---|

| Skin Irritation | Causes skin irritation | Category 2 | [6][10] |

| Eye Irritation | Causes serious eye irritation | Category 2 | [6][10] |

| Respiratory Irritation | May cause respiratory irritation | STOT SE, Category 3 |[6][10] |

Safe Handling Protocol:

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.[11] Ensure that eyewash stations and safety showers are readily accessible.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][11]

-

Handling: Avoid direct contact with skin, eyes, and clothing.[11] Avoid generating dust during weighing and transfer.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[10]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation. Its unique structural features, particularly its tautomeric nature, provide a rich platform for chemical synthesis. For researchers in drug discovery, materials science, and agrochemistry, a thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential as a building block for next-generation molecules.

References

- 1. Buy this compound | 70254-45-4 [smolecule.com]

- 2. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 70254-45-4 | Benchchem [benchchem.com]

- 4. 6-Methylpyridine-2,4(1H,3H)-dione | C6H7NO2 | CID 11412374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 70254-45-4 | this compound - Capot Chemical [capotchem.com]

- 6. 2,4-dihydroxy-6-methylpyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

solubility profile of 6-Methylpyridine-2,4-diol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Methylpyridine-2,4-diol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. We will delve into the critical physicochemical properties, including its pronounced tautomerism, that dictate its behavior in various organic media. This guide synthesizes available qualitative data with fundamental chemical principles to explain the causality behind its solubility characteristics. Furthermore, we present a standardized protocol for the experimental determination of solubility and explore the application of thermodynamic models for predictive analysis, equipping researchers and drug development professionals with the foundational knowledge required for formulation, crystallization, and synthesis applications.

Introduction: Understanding this compound

This compound (CAS No: 70254-45-4), also known by its tautomeric name 4-hydroxy-6-methyl-2-pyridinone, is a substituted pyridine derivative with a molecular formula of C₆H₇NO₂.[1][2] Its structure, featuring both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, pyridine nitrogen) sites, as well as a nonpolar aromatic ring system, imparts an amphiphilic character.[1] This duality is central to its solubility behavior and is a key consideration in its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An accurate understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating final products.

The Critical Role of Tautomerism

A pivotal characteristic of this compound is its existence in multiple tautomeric forms. The equilibrium between the diol and various keto-enol forms (such as 4-hydroxy-6-methyl-2(1H)-pyridinone) is highly influenced by the surrounding environment, including solvent polarity, pH, and temperature.[1] This tautomeric equilibrium directly impacts the molecule's polarity and its ability to form intermolecular hydrogen bonds, thereby significantly altering its solubility.[1]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | ~125.13 g/mol | [2][3] |

| Melting Point | 324-330°C | [1] |

| pKa (Predicted) | 4.50 ± 1.00 | [1] |

| LogP (Predicted) | -0.1 to -0.23 | [1][3] |

The high melting point is indicative of strong intermolecular hydrogen bonding in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.[1] The negative LogP value suggests a degree of hydrophilicity, consistent with its solubility in polar solvents.[1]

Solubility Profile in Select Organic Solvents

While extensive quantitative data is not widely published, a qualitative and semi-quantitative profile has been established from various sources. The solubility is highly dependent on the solvent's nature and the applied conditions.

| Solvent | Polarity | Hydrogen Bonding | Observed Solubility | Conditions | Source |

| Water | High | Donor & Acceptor | Soluble | Ambient | [1][4] |

| Ethanol | High | Donor & Acceptor | Soluble | Hot | [1][4] |

| Methanol | High | Donor & Acceptor | Slightly Soluble | Requires heating & sonication | [1] |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Slightly Soluble | Requires heating & sonication | [1] |

| Ether (Diethyl Ether) | Low | Acceptor (weak) | Slightly Soluble | Ambient | [1][4] |

| Alkali Solutions | High | Ionic Interaction | Soluble | Basic | [1][4] |

Analysis of Solubility Behavior

-

Polar Protic Solvents (Water, Ethanol): The presence of hydroxyl groups in these solvents allows for strong hydrogen bonding with both the hydroxyl groups and the pyridine nitrogen of the solute, leading to good solubility, particularly at elevated temperatures.[1]

-

Polar Aprotic Solvents (DMSO): As a strong hydrogen bond acceptor, DMSO can interact with the solute's hydroxyl groups. However, the energy required to break the strong solute-solute interactions in the crystal lattice necessitates energy input (heating and sonication) to achieve even slight solubility.[1]

-

Low Polarity Solvents (Ether): Ether's inability to act as a hydrogen bond donor and its weak acceptor capability, combined with its low polarity, result in poor solvation of the highly polar this compound molecule.[1][4]

-

Alkaline Media: The enhanced solubility in alkali solutions is due to the deprotonation of the acidic hydroxyl groups, forming a more soluble salt.[1][4]

Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and standard approach. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an isothermal orbital shaker or on a magnetic stir plate with temperature control. Agitate the samples at a constant, recorded temperature (e.g., 25°C, 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.

-

Quantification:

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration, the dilution factor, and the density of the solvent if converting to molarity or mole fraction.

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Introduction to Thermodynamic Modeling

For predictive purposes, particularly in early-stage drug development, thermodynamic models can estimate solubility.[5] The solubility of a solid in a liquid can be described by the following equation:

ln(x) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γ)

Where:

-

x is the mole fraction solubility

-

ΔH_fus is the molar enthalpy of fusion

-

R is the universal gas constant

-

T_m is the melting point in Kelvin

-

T is the temperature in Kelvin

-

γ is the activity coefficient of the solute in the solvent

The first part of the equation represents the ideal solubility, which is solely dependent on the solute's properties. The activity coefficient (γ) corrects for non-ideal behavior arising from solute-solvent interactions. Models like UNIFAC, Hansen Solubility Parameters, and modern machine learning approaches can be used to predict this activity coefficient, thereby enabling a more accurate solubility prediction.[6][7][8] Incorporating domain-specific thermodynamic features has been shown to enhance the predictive accuracy of such models.[7]

Conclusion

The solubility of this compound is a complex interplay of its inherent physicochemical properties and the nature of the solvent system. Its amphiphilic character, high melting point, and, most importantly, its solvent-dependent tautomeric equilibrium are the primary drivers of its solubility profile. It exhibits preferential solubility in polar protic solvents like hot ethanol and is sparingly soluble in less polar or non-hydrogen-bond-donating media. For precise formulation and process development, the experimental determination of solubility using standardized methods like the isothermal shake-flask protocol is strongly recommended. Further predictive insights can be gained through the application of thermodynamic models that account for both solute properties and specific solute-solvent interactions.

References

- 1. Buy this compound | 70254-45-4 [smolecule.com]

- 2. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylpyridine-2,4(1H,3H)-dione | C6H7NO2 | CID 11412374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism of 4-hydroxy-6-methylpyridin-2(1H)-one

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for medicinal chemistry and drug development. The specific tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and crucially, its binding affinity to biological targets. This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-6-methylpyridin-2(1H)-one, a key intermediate in the synthesis of antiretroviral agents.[1][2] We will explore the structural characteristics of its tautomers, the energetic factors governing their equilibrium, and the advanced analytical methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular behavior.

The Principle of Pyridinone Tautomerism

Pyridinones, particularly 2- and 4-pyridones, are classic examples of heterocyclic compounds exhibiting pronounced tautomerism.[3] This phenomenon involves the migration of a proton, leading to distinct structural isomers that coexist in equilibrium. For 4-hydroxy-6-methylpyridin-2(1H)-one, the primary equilibrium exists between the 4-hydroxy-2-pyridone form (the lactam or keto form) and the 2,4-dihydroxypyridine form (the lactim or enol form).

The position of this equilibrium is not static; it is a delicate balance influenced by the molecule's intrinsic electronic structure and its external environment.[4] Key determinants include the physical state (gas, liquid, solid), solvent polarity, temperature, and the electronic effects of substituents on the pyridine ring.[4][5] In the gas phase, the enol (hydroxypyridine) form is often favored, while in the solid state and in polar solvents, the more polar keto (pyridone) form typically predominates due to factors like intermolecular hydrogen bonding.[6][7][8] The pyridone tautomer can maintain aromaticity through the delocalization of the nitrogen atom's lone pair of electrons, contributing to its stability.[7]

Caption: Tautomeric equilibrium of 4-hydroxy-6-methylpyridin-2(1H)-one.

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's structure in the solid state. For 4-hydroxy-6-methylpyridin-2(1H)-one, crystallographic analysis confirms that it exists exclusively as the 4-hydroxy-2-pyridone tautomer.[1][2] This structural preference is rationalized by the formation of a robust network of intermolecular hydrogen bonds. Specifically, N−H⋯O and O−H⋯O interactions link adjacent molecules, creating a stable, layered crystal lattice.[1] This cooperative hydrogen bonding significantly stabilizes the pyridone form over the dihydroxy alternative in the crystalline phase.

The causality behind this observation is clear: the pyridone tautomer presents both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), facilitating the formation of an energetically favorable, extended crystalline network.

Table 1: Crystallographic Data for 4-hydroxy-6-methylpyridin-2(1H)-one [1]

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 4.7082 (5) Å |

| b | 12.2988 (8) Å |

| c | 10.0418 (7) Å |

| β | 91.303 (7)° |

| Volume | 581.32 (8) ų |

| Z | 4 |

| Hydrogen Bonds | N1—H1A···O1, O2—H2B···O1 |

Solution-State Analysis: Spectroscopic Methodologies

In solution, the tautomeric equilibrium becomes dynamic. The ratio of tautomers is highly dependent on the solvent environment, necessitating the use of spectroscopic techniques to probe the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the preeminent technique for quantifying tautomeric ratios in solution. The keto and enol forms possess distinct electronic environments, resulting in separate, observable signals in both ¹H and ¹³C NMR spectra.[5] The ratio of the integrals of corresponding signals directly reflects the molar ratio of the tautomers.

-

Sample Preparation (Self-Validation):

-

Prepare solutions of 4-hydroxy-6-methylpyridin-2(1H)-one (5-10 mg) in a series of high-purity, deuterated solvents of varying polarity (e.g., D₂O, DMSO-d₆, CDCl₃).[5] The use of pure solvents is critical as impurities like water can influence the equilibrium.

-

Maintain a consistent sample concentration across all solvents to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution spectrometer (≥400 MHz).

-

Ensure all measurements are performed at a constant, recorded temperature (e.g., 298 K), as the equilibrium can be temperature-sensitive.[5]

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio, which is essential for accurate signal integration.

-

-

Data Analysis:

-

Identify and assign the characteristic, non-overlapping proton signals for each tautomer. For the title compound in CDCl₃, reported signals include peaks for N-H (δ ~10.99 ppm) and O-H (δ ~10.40 ppm), confirming the pyridone form.[2]

-

Carefully integrate a pair of well-resolved signals, one from each tautomer (if both are present).

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the keto form's integral to the enol form's integral.[5]

-

UV-Vis Spectroscopy

The different electronic configurations (chromophores) of the tautomers lead to distinct absorption maxima (λmax) in their UV-Vis spectra.[5] This difference allows for another method of quantification. The keto form typically absorbs at a longer wavelength compared to the enol form.

-

Sample Preparation: Prepare dilute solutions of the compound in the desired solvents (e.g., ethanol, cyclohexane, water) to ensure adherence to the Beer-Lambert law.

-

Reference Spectra: Obtain the molar extinction coefficients (ε) for each pure tautomer. Since pure tautomers cannot be isolated, this is achieved by using "locked" derivatives (e.g., N-methyl-4-hydroxy-6-methylpyridin-2-one for the keto form and 2,4-dimethoxy-6-methylpyridine for the enol form) that cannot tautomerize.

-

Data Acquisition: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Using the Beer-Lambert law (A = εbc) and the absorbance values at the λmax for each tautomer, calculate the concentration of each form present in the equilibrium mixture. From these concentrations, the tautomeric ratio can be determined.

Caption: General workflow for the experimental determination of tautomeric equilibrium.

Theoretical Framework: Computational Chemistry Insights

Ab initio and Density Functional Theory (DFT) calculations have become indispensable for understanding tautomeric equilibria, particularly for quantifying the intrinsic stability of tautomers in the gas phase and modeling solvent effects.[9][10]

Computational studies on 2-pyridone and 4-pyridone systems consistently show that while the enol form may be slightly more stable in the gas phase, the keto form is significantly stabilized in polar media.[8][9][11] This stabilization is attributed to the larger dipole moment of the keto tautomer, which leads to stronger solute-solvent interactions in polar environments.[12] Calculations also help dissect the energetic contributions from factors like aromaticity, orbital interactions, and Pauli repulsion, providing a deeper mechanistic understanding that complements experimental data.[10]

Table 2: Representative Calculated Energy Differences (ΔE) for Pyridone Tautomeric Equilibria

| System | Method/Basis Set | Phase | ΔE (Keto - Enol) (kcal/mol) | Favored Tautomer | Reference |

|---|---|---|---|---|---|

| 2-Pyridone | Ab initio | Gas | +0.3 | Enol (slight) | [9] |

| 4-Pyridone | Ab initio | Gas | -2.4 | Keto | [9] |

| 2-Pyridone | BHandHLYP/6-311+G(d,p) | Gas | +0.8 | Enol (slight) | [10] |

| 2-Pyridone | Ab initio SCRF | Acetonitrile | -2.32 | Keto |[11] |

Note: Positive ΔE indicates the enol form is more stable; negative ΔE indicates the keto form is more stable.

These theoretical values underscore the significant influence of the environment on the equilibrium. The shift from a slight preference for the enol form in the gas phase to a strong preference for the keto form in a polar solvent like acetonitrile is a recurring theme.[11]

Synthesis and Implications for Drug Development

4-Hydroxy-6-methylpyridin-2(1H)-one is readily synthesized from commercial dehydroacetic acid, which is first hydrolyzed to 4-hydroxy-6-methylpyran-2-one and then reacted with an ammonia source.[13][14]

The relevance of its tautomerism to drug development is paramount. The compound serves as a crucial building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapies.[1][2] The precise tautomeric form present under physiological conditions (aqueous environment) will govern its three-dimensional shape, hydrogen bonding capabilities, and overall electronic profile. These features, in turn, determine how the molecule docks into the active site of the HIV-1 reverse transcriptase enzyme. An accurate understanding and ability to predict the dominant tautomer are therefore essential for structure-based drug design, enabling the rational optimization of binding affinity and pharmacological activity.

Conclusion

The is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. X-ray crystallography definitively shows a preference for the 4-hydroxy-2-pyridone tautomer in the solid state, a preference driven by extensive intermolecular hydrogen bonding. In solution, a dynamic equilibrium exists, which can be quantitatively assessed using NMR and UV-Vis spectroscopy, with the pyridone form expected to dominate in polar, protic solvents. Computational studies corroborate these findings, highlighting the critical role of solvent polarity in stabilizing the more polar keto tautomer. For scientists in drug discovery, a thorough grasp of this tautomeric behavior is not merely academic; it is a critical prerequisite for designing next-generation therapeutics with enhanced efficacy and predictable behavior.

References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wuxibiology.com [wuxibiology.com]

- 13. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 6-Methylpyridine-2,4-diol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methylpyridine-2,4-diol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document will delve into the nuances of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Particular emphasis is placed on the interpretation of spectral data in the context of the compound's tautomeric nature.

Introduction: The Structural Duality of this compound

This compound (C₆H₇NO₂) is a pyridine derivative with a molecular weight of 125.13 g/mol . A critical aspect of its chemistry is the existence of tautomeric forms. While the name this compound suggests a dihydroxy pyridine structure, it predominantly exists as its pyridinone tautomer, 4-hydroxy-6-methyl-2(1H)-pyridinone . This tautomerism significantly influences its spectroscopic properties and is a key consideration in the interpretation of the data presented herein. The pyridinone form is stabilized by the aromaticity of the ring and the presence of a strong carbonyl group.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-hydroxy-6-methyl-2(1H)-pyridinone, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone reveals the distinct chemical environments of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A typical protocol for acquiring the ¹H NMR spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH and OH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The following table summarizes the reported ¹H NMR chemical shifts for 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃.[2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH-1 | 10.99 | s (broad) |

| OH-4 | 10.40 | s (broad) |

| H-3 | 5.59 | s |

| H-5 | 5.34 | s |

| CH₃-6 | 2.07 | s |

Interpretation:

-

The downfield signals at 10.99 and 10.40 ppm are characteristic of the acidic protons of the N-H and O-H groups, respectively. Their broad nature is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

-

The singlets at 5.59 and 5.34 ppm are assigned to the vinyl protons H-3 and H-5. The lack of observed coupling between these protons is noteworthy and may be due to a very small coupling constant, a common feature in similar ring systems. For a more detailed analysis, acquiring the spectrum on a higher field instrument and performing 2D NMR experiments like COSY would be beneficial to confirm assignments and identify any long-range couplings.

-

The singlet at 2.07 ppm corresponds to the three protons of the methyl group at the C-6 position.

Logical Relationship: Tautomerism and NMR

The observed ¹H NMR spectrum strongly supports the predominance of the 4-hydroxy-6-methyl-2(1H)-pyridinone tautomer. The presence of a distinct NH proton signal and two vinyl proton signals is consistent with the pyridinone ring structure.

Caption: Tautomeric equilibrium and its confirmation by ¹H NMR.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Longer acquisition times or a higher number of scans are often required due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Spectral Data and Interpretation

The following table summarizes the reported ¹³C NMR chemical shifts for 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃.[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 167.6 |

| C-4 | 164.8 |

| C-6 | 145.9 |

| C-3 | 98.2 |

| C-5 | 95.7 |

| CH₃ | 18.5 |

Interpretation:

-

The downfield signals at 167.6 ppm and 164.8 ppm are assigned to the C-2 and C-4 carbons, respectively. The signal at 167.6 ppm is characteristic of a carbonyl carbon in a pyridinone ring, providing strong evidence for the predominant tautomer. The signal at 164.8 ppm is attributed to the enolic carbon C-4.

-

The signal at 145.9 ppm corresponds to the C-6 carbon, which is substituted with the methyl group.

-

The signals at 98.2 ppm and 95.7 ppm are assigned to the C-3 and C-5 carbons of the pyridine ring.

-

The upfield signal at 18.5 ppm is characteristic of the methyl group carbon.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Workflow: FTIR Sample Analysis

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

IR Spectral Data and Interpretation

The following table summarizes the key IR absorption bands for 4-hydroxy-6-methyl-2(1H)-pyridinone.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3296 | N-H Stretch | Amide (in pyridinone ring) |

| 3094 | O-H Stretch | Hydroxyl |

| 2891 | C-H Stretch | Methyl |

| 1640 | C=O Stretch | Carbonyl (in pyridinone ring) |

Interpretation:

-

The broad band at 3296 cm⁻¹ is indicative of N-H stretching, consistent with the amide group in the pyridinone ring.

-

The band at 3094 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The broadness of these N-H and O-H bands is due to hydrogen bonding in the solid state.

-

The absorption at 2891 cm⁻¹ is due to the C-H stretching of the methyl group.

-

The strong absorption band at 1640 cm⁻¹ is highly characteristic of the C=O stretching vibration of the pyridinone carbonyl group. The position of this band is a key piece of evidence confirming the 2(1H)-pyridinone structure.[3]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, provided it is sufficiently volatile or can be derivatized.

-

Sample Introduction: A solution of the compound is injected into the GC, where it is vaporized.

-

Chromatographic Separation: The vaporized sample travels through a capillary column, and components are separated based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone shows the following key signals:[2]

| m/z | Ion | Relative Intensity |

| 125 | [M]⁺ | 100% |

| 97 | [M - CO]⁺ | 16% |

Interpretation:

-

The peak at m/z 125 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of the compound.

-

The fragment ion at m/z 97 is likely formed by the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This is a common fragmentation pathway for pyridinone structures.[4]

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of 4-hydroxy-6-methyl-2(1H)-pyridinone.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides a cohesive and definitive structural elucidation of this compound. The data overwhelmingly supports the predominance of the 4-hydroxy-6-methyl-2(1H)-pyridinone tautomer in both solution and the solid state. The characteristic signals in each spectroscopic technique – the NH and vinyl protons in ¹H NMR, the carbonyl carbon in ¹³C NMR, the C=O stretch in IR, and the loss of CO in MS – all converge to paint a clear picture of the molecular structure. This guide serves as a valuable resource for researchers working with this compound and highlights the importance of considering tautomerism in spectroscopic analysis.

References

biological activity of 6-Methylpyridine-2,4-diol derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methylpyridine-2,4-diol Derivatives

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural products and FDA-approved pharmaceuticals.[1][2] When functionalized into the this compound core, this heterocyclic compound presents a unique structural and functional diversity, largely due to its capacity for tautomerism and its ability to engage in various chemical reactions.[3] This guide offers a comprehensive exploration of the biological activities of this compound derivatives, synthesizing data from contemporary research to provide actionable insights for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Concepts and Chemical Profile

This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound whose chemical behavior is governed by its unique structure (C₆H₇NO₂).[3][4]

-

Tautomerism: The compound readily exists in multiple tautomeric forms, including the diol form and various keto-enol structures. This equilibrium is sensitive to solvent, temperature, and pH, critically influencing its interaction with biological targets.[3]

-

Solubility: The presence of both hydrophilic hydroxyl groups and an aromatic pyridine ring gives it dual solubility characteristics. It is readily soluble in aqueous systems, where it can form hydrogen bonds, and also shows good solubility in hot ethanol and alkali solutions.[3]

-

Synthetic Accessibility: The core can be synthesized through established methods like the condensation of ethyl acetoacetate with urea or via multi-step cyclization reactions, making it an accessible starting point for derivative development.[3]

These properties make the this compound scaffold a versatile platform for generating derivatives with diverse and potent biological activities.

Anticancer Activity

Pyridine derivatives are a well-established class of compounds in oncology research, with many demonstrating the ability to suppress tumor growth through mechanisms such as inducing apoptosis, interfering with the cell cycle, and inhibiting angiogenesis.[5] Derivatives of this compound have shown significant promise in this area.

Mechanisms of Action

The anticancer effects of these derivatives are often multifaceted. Studies have shown they can inhibit key pathways essential for tumor survival and proliferation. For example, certain pyridine-urea derivatives act by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation, a critical step in angiogenesis.[5] Other substituted pyridine derivatives have been found to exert their cytotoxic effects by inhibiting histone deacetylase (HDAC) and preventing p53 ubiquitination.[6]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tetralin-pyridines | Hela (Cervix) | 3.5 | [7] |

| Tetralin-pyridines | MCF-7 (Breast) | 4.5 | [7] |

| Pyridine-urea hybrids | MCF-7 (Breast) | Lower than Doxorubicin | [5] |

| Aminodimethylpyrimidinol | Hep3B (Hepatocellular) | Potent Activity | [8][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: This protocol is chosen for its reliability and high-throughput capability in screening the cytotoxic potential of novel compounds. The conversion of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells, providing a quantitative measure of a compound's effect on cell survival.

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control.[10]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

Visualization: Anticancer Mechanism Workflow

Caption: High-level workflow for determining the in vitro cytotoxicity of 6-MPD derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this field.[1][11]

Spectrum of Activity

Derivatives incorporating imidazole and thiadiazole moieties into the pyridine structure have shown potent antibacterial activity.[12][13] For instance, compound 16d from one study, a 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][3][13][14]thiadiazole, exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[12][13] Importantly, this compound showed no cytotoxicity in HepG2 cells and no hemolysis, highlighting its potential as a selective antibacterial agent.[12][13]

Quantitative Data: In Vitro Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Imidazo-thiadiazole (15t) | Bacteria | 1-2 | [12][13] |

| Imidazo-thiadiazole (16d) | Bacteria | 0.5 | [12][13] |

| Amide/Sulfonamide (21c, 21g) | Bacteria | 4 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method is the gold standard for determining MIC values. It provides a quantitative result that is reproducible and allows for the testing of multiple compounds against multiple organisms simultaneously in a 96-well format, making it efficient for screening.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-